3-[4-(tert-butyl)benzyl]-2-{[(4-chlorophenyl)sulfanyl]methyl}-4(3H)-quinazolinone
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Description
Scientific Research Applications
Synthesis of Sulfoxide Derivatives
A study by Fur et al. (2004) explored the synthesis of sulfoxide derivatives, including quinazolines. They developed a method to prepare 2-tert-butyl-5-phenylsulfinylquinazoline and related compounds (Fur et al., 2004).
Photoinduced Elimination Studies
Cabrera-Rivera et al. (2012) investigated the photochemical behavior of 2,3-dihydro-2-tert-butyl-3-benzyl-4(1H)-quinazolinone. Their findings suggest a mechanism involving photoinduced elimination via radicals (Cabrera-Rivera et al., 2012).
Antibacterial and Antifungal Properties
Anisetti and Reddy (2012) synthesized 2-((E)- 2-aryl-1-ethenyl)-3-(2- sulfanyl-1H-benzo[d]imidazole-5-yl)-3,4- dihydro-4- quinolinones, demonstrating significant antimicrobial and antifungal activities (Anisetti & Reddy, 2012).
Benzylic Oxidation and Synthesis
Kumar et al. (2011) described a method for synthesizing 3H-quinazolin-4-ones, showcasing applications in drug synthesis, particularly for insomnia treatment (Kumar et al., 2011).
Lithiation and Substitution Reactions
Smith et al. (1996) focused on lithiation of 3-amino-2-methyl-4(3H)-quinazolinone, leading to various substituted derivatives, demonstrating a versatile approach for modifying quinazolinones (Smith et al., 1996).
Amino- and Sulfanyl-Derivatives Synthesis
Nowak et al. (2015) synthesized amino- and sulfanyl-derivatives of benzoquinazolinones, highlighting the potential for developing novel compounds with cytotoxicity against cancer cell lines (Nowak et al., 2015).
Properties
IUPAC Name |
3-[(4-tert-butylphenyl)methyl]-2-[(4-chlorophenyl)sulfanylmethyl]quinazolin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25ClN2OS/c1-26(2,3)19-10-8-18(9-11-19)16-29-24(17-31-21-14-12-20(27)13-15-21)28-23-7-5-4-6-22(23)25(29)30/h4-15H,16-17H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHZROEZDRZDWCS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)CN2C(=NC3=CC=CC=C3C2=O)CSC4=CC=C(C=C4)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25ClN2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.0 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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